N-(2-Fluorophenyl)Cinnamamide
Overview
Description
N-(2-Fluorophenyl)Cinnamamide is an organic compound that belongs to the class of cinnamamides. It is characterized by the presence of a cinnamoyl group attached to a 2-fluorophenyl group through an amide linkage. This compound has garnered interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Fluorophenyl)Cinnamamide can be synthesized through the reaction of cinnamoyl chloride with 4-fluoroaniline . The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)Cinnamamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cinnamoyl group can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antiproliferative activities against cancer cell lines.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)Cinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of α-glucosidase by binding to its active site . This inhibition can help in managing blood sugar levels in diabetic patients. Additionally, its antiproliferative effects on cancer cells are attributed to its ability to interfere with cellular signaling pathways and induce apoptosis.
Comparison with Similar Compounds
N-(2-Fluorophenyl)Cinnamamide can be compared with other cinnamamide derivatives:
N-(4-Chlorophenyl)Cinnamamide: Similar structure but with a chlorine atom instead of fluorine. Exhibits different biological activities.
N-(2-Methylphenyl)Cinnamamide: Contains a methyl group, leading to variations in chemical reactivity and biological effects.
N-(2-Hydroxyphenyl)Cinnamamide: The presence of a hydroxyl group enhances its hydrogen bonding capabilities and alters its solubility and reactivity.
Each of these compounds has unique properties and applications, making this compound distinct in its specific interactions and effects.
Properties
IUPAC Name |
(E)-N-(2-fluorophenyl)-3-phenylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAVMCPSQILRPK-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358036 | |
Record name | N-(2-Fluorophenyl)Cinnamamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25893-50-9, 26050-08-8 | |
Record name | 25893-50-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Fluorophenyl)Cinnamamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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